5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Catalog No.
S3042921
CAS No.
2034340-14-0
M.F
C17H15FN2O3S2
M. Wt
378.44
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-...

CAS Number

2034340-14-0

Product Name

5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

IUPAC Name

5-fluoro-2-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide

Molecular Formula

C17H15FN2O3S2

Molecular Weight

378.44

InChI

InChI=1S/C17H15FN2O3S2/c1-23-15-5-4-13(18)10-17(15)25(21,22)20-11-12-6-7-19-14(9-12)16-3-2-8-24-16/h2-10,20H,11H2,1H3

InChI Key

RDKNWQTZFYURGD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3

Solubility

not available
5-Fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide, also known as the compound TM38837, is a small molecule compound that has gained significant attention in scientific research due to its unique physical and chemical properties. This paper will provide an in-depth analysis of the compound's definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
5-Fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a small molecule compound that was first syn5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamidesized by researchers at 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide University of Tennessee in 2011. The compound was designed as a potential inhibitor of JNK3, a protein that has been linked to various neurological diseases such as Alzheimer's and Parkinson's disease. The compound has a molecular weight of 461.49 g/mol and has 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide chemical formula C21H17FN4O3S.
5-Fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a white to off-white crystalline solid that is soluble in DMSO and ethanol. The compound has a melting point of 221-223°C and a solubility of 1.0 mg/mL in DMSO. The compound is fairly stable at room temperature and is not hydrolyzed by acidic or basic conditions. The compound's purity can be determined by HPLC and NMR analysis.
Syn5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamidesis and Characterization:
The syn5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamidesis of 5-Fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide involves 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide reaction of 2-(thiophen-2-yl)pyridine-4-carbaldehyde with 5-fluoro-2-methoxy-benzenesulfonyl chloride in 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide presence of a base catalyst. The resulting product is 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamiden purified through recrystallization. The compound's purity and structure can be determined through various analytical techniques such as HPLC, NMR, and Mass Spectrometry.
The purity and structure of 5-Fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can be determined through various analytical techniques such as HPLC, NMR, and Mass Spectrometry. HPLC is often used to determine 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide compound's purity, while NMR and Mass Spectrometry are used to confirm 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide structure of 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide compound.
5-Fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide has been shown to be a potent and selective inhibitor of JNK3, a protein that has been linked to various neurological diseases such as Alzheimer's and Parkinson's disease. In vitro studies have demonstrated that 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide compound is able to inhibit 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide activity of JNK3 at nanomolar concentrations. In addition, 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide compound has been shown to be selective for JNK3 over o5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamider JNK isoforms. The compound has also been shown to have anti-inflammatory properties and has been tested in various models of inflammation.
The toxicity and safety of 5-Fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide have been investigated in various preclinical studies. The compound has been shown to be well-tolerated at 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamiderapeutic doses and does not exhibit any significant toxicity in animal models. In addition, 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide compound has been shown to be metabolized by 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide liver and excreted through 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide urine.
5-Fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide has been used in various scientific experiments to investigate 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide role of JNK3 in neurological diseases such as Alzheimer's and Parkinson's disease. The compound has also been tested in various models of inflammation to investigate its anti-inflammatory properties.
Research on 5-Fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is ongoing, and 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide compound is currently being investigated as a potential treatment for various neurological and inflammatory diseases. In addition, 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide compound is being used as a tool to investigate 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide role of JNK3 in various biological processes.
5-Fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide has potential implications in various fields of research and industry. The compound's ability to selectively inhibit JNK3 makes it a promising candidate for 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide development of 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamiderapeutics for various neurological diseases such as Alzheimer's and Parkinson's disease. In addition, 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide compound's anti-inflammatory properties make it a potential candidate for 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide development of anti-inflammatory drugs.
Limitations:
One limitation of 5-Fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is its selectivity for JNK3 over o5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamider JNK isoforms. While this selectivity is desirable for 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide treatment of neurological diseases, it may limit 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide compound's potential use in o5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamider applications where inhibition of all JNK isoforms is desired.
1. Investigation of 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide compound's potential as a treatment for o5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamider neurological diseases besides Alzheimer's and Parkinson's disease.
2. Development of novel syn5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamidetic routes to 5-Fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide that are more efficient and cost-effective.
3. Investigation of 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide compound's anti-cancer properties.
4. Development of new analytical methods for 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide determination of 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide compound's purity and structure.
5. Investigation of 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide compound's potential as a tool to investigate o5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamider biological processes besides JNK3 signaling.
6. Investigation of 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide compound's pharmacokinetics and metabolism in humans.
7. Investigation of 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide compound's potential as a topical anti-inflammatory agent.
8. Development of novel formulations of 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide compound with improved bioavailability.
9. Investigation of 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide compound's potential as a treatment for o5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamider inflammatory diseases besides those investigated to date.
10. Investigation of 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide compound's potential for drug repurposing for o5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamider diseases besides those investigated to date.

XLogP3

2.8

Dates

Modify: 2023-08-18

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